molecular formula C17H18ClFN2O3S B272206 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

货号 B272206
分子量: 384.9 g/mol
InChI 键: JIFUXWHLHBMBTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, commonly known as TAK-063, is a novel drug candidate that has been developed for the treatment of schizophrenia. It is a selective antagonist of the phosphodiesterase 10A (PDE10A) enzyme, which has been implicated in the regulation of dopaminergic and glutamatergic neurotransmission in the brain. TAK-063 is currently undergoing clinical trials to evaluate its safety and efficacy as a potential treatment for schizophrenia.

作用机制

The mechanism of action of TAK-063 is based on its selective inhibition of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether. This enzyme is involved in the regulation of cAMP and cGMP levels in the brain, which play important roles in the modulation of neurotransmitter release and synaptic plasticity. By inhibiting 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, TAK-063 increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-063 are mediated by its action on 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether and the resulting modulation of cAMP and cGMP levels in the brain. Studies have shown that TAK-063 can increase the release of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of motor function and cognition. TAK-063 has also been shown to improve cognitive function in animal models of schizophrenia.

实验室实验的优点和局限性

TAK-063 has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which makes it a valuable tool for studying the role of this enzyme in the brain. TAK-063 also has good pharmacokinetic properties, which allows it to be administered orally and reach the brain in sufficient concentrations. However, TAK-063 has some limitations for use in laboratory experiments, including its high cost and the need for specialized expertise in synthetic organic chemistry to produce it.

未来方向

There are several future directions for research on TAK-063. One area of interest is the potential use of TAK-063 as a treatment for schizophrenia. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-063 in patients with schizophrenia. Another area of interest is the role of 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether in other neurological and psychiatric disorders, such as Parkinson's disease and Huntington's disease. TAK-063 may have potential therapeutic benefits in these disorders as well. Finally, further research is needed to fully understand the mechanism of action of TAK-063 and its effects on the brain.

合成方法

The synthesis of TAK-063 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of a key intermediate compound, which is then subjected to various reactions to produce the final product. The synthesis of TAK-063 is a complex process that requires expertise in synthetic organic chemistry.

科学研究应用

TAK-063 has been the subject of extensive scientific research aimed at understanding its mechanism of action and potential therapeutic benefits. Studies have shown that TAK-063 has a selective and potent inhibitory effect on 2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether, which is expressed in high levels in the striatum and other regions of the brain. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain.

属性

产品名称

2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether

分子式

C17H18ClFN2O3S

分子量

384.9 g/mol

IUPAC 名称

1-(3-chlorophenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18ClFN2O3S/c1-24-16-12-14(19)5-6-17(16)25(22,23)21-9-7-20(8-10-21)15-4-2-3-13(18)11-15/h2-6,11-12H,7-10H2,1H3

InChI 键

JIFUXWHLHBMBTL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

规范 SMILES

COC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。